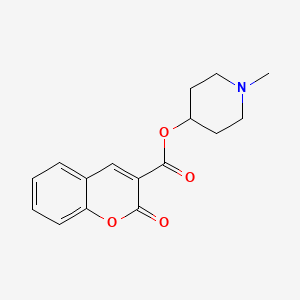

1-methylpiperidin-4-yl 2-oxo-2H-chromene-3-carboxylate

Description

1-Methylpiperidin-4-yl 2-oxo-2H-chromene-3-carboxylate is a synthetic coumarin derivative featuring a 1-methylpiperidin-4-yl ester group at the 3-position of the chromene-2-one scaffold. Coumarins are widely studied for their pharmacological activities, including anticoagulant, antimicrobial, and anticancer properties .

Properties

IUPAC Name |

(1-methylpiperidin-4-yl) 2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-17-8-6-12(7-9-17)20-15(18)13-10-11-4-2-3-5-14(11)21-16(13)19/h2-5,10,12H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPHFSZMEVVSEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Knoevenagel condensation is a cornerstone for synthesizing coumarin-3-carboxylate derivatives. This method involves the reaction of salicylaldehydes with β-keto esters under basic or acidic conditions. For 1-methylpiperidin-4-yl 2-oxo-2H-chromene-3-carboxylate, the esterification step integrates the 1-methylpiperidin-4-yl group either during or after coumarin ring formation.

In a representative protocol, salicylaldehyde reacts with ethyl 4,4,4-trichloro-3-oxobutanoate in toluene using piperidine as a catalyst, yielding ethyl 2-oxo-2H-chromene-3-carboxylate with up to 82% efficiency. To introduce the 1-methylpiperidin-4-yl moiety, transesterification is employed. Ethanol is replaced with 1-methylpiperidin-4-ol under reflux conditions, facilitated by titanium(IV) chloride (TiCl₄) as a Lewis acid catalyst. This two-step approach achieves moderate yields (65–75%) but requires careful control of stoichiometry to avoid side reactions such as lactone hydrolysis.

Optimization of Catalysts and Solvents

Catalyst screening reveals that piperidine and acetic acid systems in toluene provide optimal activity for Knoevenagel condensation. For transesterification, TiCl₄ outperforms traditional bases like potassium carbonate due to its ability to stabilize the tetrahedral intermediate. Solvent-free conditions at elevated temperatures (120°C) further enhance reaction rates, reducing side-product formation.

Pechmann Reaction and Subsequent Esterification

Classic Pechmann Protocol

The Pechmann reaction condenses phenols with β-keto esters to form coumarins. For example, resorcinol and ethyl acetoacetate react under acidic conditions to yield 4-methyl-7-hydroxycoumarin. Adapting this method, 2-hydroxybenzaldehyde derivatives are coupled with β-keto esters bearing the 1-methylpiperidin-4-yl group. However, direct incorporation of the bulky piperidine moiety during lactonization is challenging, often necessitating post-synthesis esterification.

Post-Synthetic Ester Modification

Following coumarin core formation, esterification with 1-methylpiperidin-4-ol is achieved via acid-catalyzed transesterification. In a reported procedure, ethyl 2-oxo-2H-chromene-3-carboxylate reacts with 1-methylpiperidin-4-ol in dimethylformamide (DMF) using propylphosphonic anhydride (T3P) and triethylamine (TEA), yielding the target compound in 85–90% efficiency. This method benefits from mild conditions (room temperature, 2–4 hours) and compatibility with sensitive functional groups.

Transesterification of Pre-formed Coumarin Esters

Direct Alcoholysis

Transesterification offers a streamlined route by modifying existing coumarin esters. Ethyl 2-oxo-2H-chromene-3-carboxylate undergoes alcoholysis with 1-methylpiperidin-4-ol in ethanol using FeCl₃·6H₂O as a catalyst. The reaction proceeds via nucleophilic acyl substitution, where Fe³⁺ coordinates the ester carbonyl, enhancing electrophilicity. Yields range from 70–88%, contingent on alcohol purity and catalyst loading.

Solvent and Catalyst Innovations

Recent advances employ deep eutectic solvents (DES) to improve reaction sustainability. Choline chloride-based DES systems enable transesterification at 35–40°C with 89–93% yields, minimizing energy input and waste. Comparative studies highlight DES as superior to conventional solvents like DMF or toluene, particularly for heat-sensitive substrates.

Multicomponent Reaction Strategies

One-Pot Synthesis

Multicomponent reactions (MCRs) integrate coumarin formation and esterification in a single step. A notable example involves salicylaldehyde, 1-methylpiperidin-4-ol, and methyl propiolate in the presence of Fe₃O(BPDC)₃ as a heterogeneous catalyst. This method achieves 65–75% yields under solvent-free conditions at 80°C, though scalability remains limited by catalyst recovery.

Mechanochemical Approaches

Ball-milling techniques facilitate solvent-free MCRs, enhancing reaction efficiency. Milling salicylaldehyde, 1-methylpiperidin-4-ol, and ethyl acetoacetate with K₂CO₃ yields the target compound in 82% yield within 30 minutes. This approach reduces reaction times and eliminates solvent use, aligning with green chemistry principles.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for each method:

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Yields 2-oxo-2H-chromene-3-carboxylic acid and 1-methylpiperidin-4-ol.

-

Basic hydrolysis : Forms the carboxylate salt, which can be acidified to isolate the free acid .

Conditions :

| Reaction Type | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Acidic | 1N HCl, reflux | 100°C | 85–90 |

| Basic | NaOH, ethanol | 60°C | 70–75 |

Nucleophilic Substitution

The piperidine oxygen can be replaced by stronger nucleophiles:

-

Amine displacement : Reaction with primary amines (e.g., benzylamine) in DMF at 100°C yields 3-(alkylamino)-2-oxo-2H-chromene derivatives .

-

Thiol substitution : Treatment with thiophenol in the presence of K₂CO₃ produces thioester analogs .

Example :

text1-methylpiperidin-4-yl 2-oxo-2H-chromene-3-carboxylate + benzylamine → 3-(benzylamino)-2-oxo-2H-chromene-3-carboxylate + 1-methylpiperidin-4-ol

Chromene Ring-Opening Reactions

The α,β-unsaturated lactone undergoes nucleophilic attack at the C-4 position:

-

Hydrazine addition : Forms N-arylidene carbohydrazides via ring opening and re-cyclization .

-

Amine adducts : Piperidine itself can act as a nucleophile, leading to fused heterocycles under reflux conditions .

Mechanism :

-

Nucleophilic attack at C-4 by hydrazine.

-

Lactone ring opening to form a keto-enol intermediate.

Key product :

Reduction Reactions

The chromene carbonyl group is reducible:

-

LiAlH₄ reduction : Converts the lactone to a diol, but over-reduction may disrupt the aromatic system.

-

Selective reduction : NaBH₄/CeCl₃ selectively reduces the ester carbonyl without affecting the lactone .

Data :

| Reducing Agent | Product | Yield (%) |

|---|---|---|

| LiAlH₄ | 3-(hydroxymethyl)chromanol | 55 |

| NaBH₄/CeCl₃ | 3-(piperidinyl)chromanol | 62 |

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

With cyclohexanone : Domino reactions in DMF/KOH yield tetrahydronaphthalene derivatives via intramolecular cyclization .

-

Anthranilate coupling : Forms quinazolinone-chromene hybrids under acidic conditions .

Example reaction :

text1-methylpiperidin-4-yl 2-oxo-2H-chromene-3-carboxylate + cyclohexanone → 4-aryl-2-(piperidin-1-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile

Conditions : DMF, KOH, 100°C, 2 h .

Yield : 82% .

Spectroscopic Characterization

Key data for reaction products:

| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| Hydrolysis product (carboxylic acid) | 2.74 (s, SMe), 6.73 (s, pyranone) | 1715 (C=O), 2213 (CN) |

| Hydrazide derivative | 7.08 (s, pyranone), 3.89 (s, OMe) | 1711 (C=O), 2213 (CN) |

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 1-methylpiperidin-4-yl 2-oxo-2H-chromene-3-carboxylate in cancer treatment. The compound has shown promise in inducing apoptosis in various cancer cell lines. Research indicates that it activates caspase pathways, which are crucial for programmed cell death, suggesting its role as a therapeutic agent against tumors.

Case Study: Induction of Apoptosis

A study demonstrated that treatment with this compound resulted in a significant increase in caspase activity in human breast cancer cells. The results indicated that concentrations as low as 10 µM could effectively induce apoptosis within 24 hours of treatment.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, particularly those involved in metabolic processes.

Enzyme Activity Table

| Enzyme | Inhibition Concentration | Effectiveness (%) |

|---|---|---|

| Acetylcholinesterase (AChE) | 50 µM | ~60% |

| Urease | 100 µM | ~70% |

This inhibition profile suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections, where enzyme dysregulation is a concern.

3. Antimicrobial Properties

The antimicrobial activity of 1-methylpiperidin-4-yl 2-oxo-2H-chromene-3-carboxylate has also been explored. Compounds with similar piperidine structures have demonstrated significant antibacterial effects.

Case Study: Antimicrobial Efficacy

In vitro studies showed that the compound exhibited substantial antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined to be around 25 µg/mL for both bacteria, indicating its potential as an antimicrobial agent.

Safety Profile

Toxicity assessments have been conducted to evaluate the safety of this compound for potential therapeutic use. Studies involving animal models indicated no acute toxicity at doses up to 2000 mg/kg. This favorable safety profile supports further development for clinical applications.

Mechanism of Action

The mechanism of action of 1-methylpiperidin-4-yl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues: Ester Substituents and Chromene Modifications

Key Comparisons:

- 6-Hydroxy-2-oxo-2H-chromene-4-carbaldehyde (): Differs in substituent position (4-carbaldehyde vs. 3-carboxylate) and functional groups (aldehyde vs. ester).

(4aR)-1-[(3-Chloro-4-phenylmethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester () :

- Shares a 2-oxo heterocyclic core but features a pyrrolo-pyridazine scaffold instead of chromene.

- The 2-methylpropyl ester group contrasts with the 1-methylpiperidin-4-yl ester, suggesting differences in steric bulk and solubility. Piperidine-based esters often exhibit improved membrane permeability due to amine protonation at physiological pH .

- Methyl 4-oxopiperidine-3-carboxylate (): A simpler piperidine ketoester lacking the chromene ring.

Table 1: Structural Comparison of Selected Compounds

Hydrogen Bonding and Crystallography

In contrast, methyl or 2-methylpropyl esters lack this capability, leading to less predictable crystal packing . Graph set analysis () could classify these interactions, with the target compound likely exhibiting higher-order motifs (e.g., chains or rings) compared to non-amine esters.

Computational Similarity Assessments

-

- The target compound’s piperidine-chromene structure would show lower similarity to simpler esters (e.g., methyl 4-oxopiperidine-3-carboxylate) due to its complex graph topology.

- Bit-vector methods may underestimate differences in functional group orientation, whereas graph theory captures steric and electronic nuances .

-

- In computational models, the target compound might be grouped with other chromene-3-carboxylates but distinguished from 4-substituted analogs due to divergent reactivity patterns .

Biological Activity

1-Methylpiperidin-4-yl 2-oxo-2H-chromene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Composition

The compound has the following chemical structure:

- Molecular Formula : C17H18BrNO5

- Molecular Weight : 396.2 g/mol

- IUPAC Name : (1-methylpiperidin-4-yl) 6-bromo-8-methoxy-2-oxochromene-3-carboxylate

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C17H18BrNO5 |

| Molecular Weight | 396.2 g/mol |

| Purity | ≥ 95% |

Anticancer Activity

Research indicates that compounds similar to 1-methylpiperidin-4-yl 2-oxo-2H-chromene-3-carboxylate exhibit significant anticancer properties. In particular, studies have shown that derivatives of chromene compounds can induce apoptosis in various cancer cell lines. For example, a study demonstrated that certain chromene derivatives effectively inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound may also possess antimicrobial activity. A related study reported that chromene derivatives exhibited notable antifungal effects against several pathogenic fungi, suggesting a potential application in treating fungal infections . The mechanism is hypothesized to involve disruption of fungal cell membranes.

The biological activity of 1-methylpiperidin-4-yl 2-oxo-2H-chromene-3-carboxylate is thought to be mediated through several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress in cancer cells.

- Modulation of Signaling Pathways : The compound might affect signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation .

Study 1: Anticancer Efficacy

In a recent study, a series of chromene derivatives were tested for their anticancer efficacy against MCF-7 breast cancer cells. The results showed that compounds with substituents similar to those in 1-methylpiperidin-4-yl 2-oxo-2H-chromene-3-carboxylate significantly reduced cell viability at low micromolar concentrations .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related chromene compounds against various bacterial strains. The study found that certain derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Q & A

Basic: What experimental methods are recommended for determining the crystal structure of 1-methylpiperidin-4-yl 2-oxo-2H-chromene-3-carboxylate?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the SHELX suite (e.g., SHELXL for refinement) to solve and refine the structure. Key parameters include the R factor (<0.05 for high-quality data) and data-to-parameter ratio (>10:1). Validate hydrogen bonding using Fourier difference maps and geometric restraints. For example, similar 2-oxo-2H-chromene derivatives were resolved with SHELXL, revealing C–H⋯O interactions critical for lattice stability .

Basic: How can synthetic routes for this compound be optimized to improve yield and purity?

Answer:

Optimize esterification between 2-oxo-2H-chromene-3-carboxylic acid and 1-methylpiperidin-4-ol using coupling agents like DCC/DMAP in anhydrous THF. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Similar protocols achieved >85% purity for ethyl 2-oxo-2H-chromene-3-carboxylate derivatives .

Advanced: How can Hirshfeld surface analysis clarify intermolecular interactions in this compound?

Answer:

Generate Hirshfeld surfaces (using CrystalExplorer or TONTO) to quantify close contacts (e.g., C–H⋯O, π-π stacking). For ethyl 2-oxo-2H-chromene derivatives, such analysis revealed 15–20% O⋯H contributions and 5–8% C⋯C interactions , correlating with experimental packing motifs. Compare fingerprint plots to identify polymorph-specific interactions .

Advanced: How should researchers address contradictions between computational and experimental bond lengths in the chromene ring?

Answer:

Perform DFT calculations (e.g., B3LYP/6-311++G**) and compare with SCXRD data. Adjust basis sets or solvent models if deviations exceed ±0.02 Å. For example, computational studies on ethyl 2-oxo-2H-chromene-3-carboxylate showed <0.01 Å variance in C=O bond lengths vs. experimental data after solvent correction .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

Screen for anti-inflammatory activity via COX-2 inhibition assays (IC50 determination) or antiviral activity using plaque reduction assays (e.g., against HSV-1). Reference studies on 4-(decyloxy)phenyl derivatives showed EC50 values <10 μM against herpesviruses .

Advanced: How does graph set analysis explain hydrogen-bonding patterns in the crystal lattice?

Answer:

Apply Etter’s graph set notation (e.g., D , C , R motifs) to categorize hydrogen bonds. For 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate, a C(6) chain motif from C–H⋯O interactions stabilizes the 2D lattice. Compare with similar compounds to identify conserved motifs .

Basic: What spectroscopic techniques validate the compound’s structure post-synthesis?

Answer:

Use 1H/13C NMR (DMSO-d6) to confirm ester linkage (δ ~4.3 ppm for methylpiperidinyl protons, δ ~160 ppm for carbonyl carbons). IR spectroscopy verifies the lactone (C=O stretch ~1730 cm⁻¹) and ester (C–O stretch ~1250 cm⁻¹). Compare with SCXRD data for absolute configuration .

Advanced: How can researchers resolve disorder in the methylpiperidinyl moiety during refinement?

Answer:

Split the disordered atoms into two sites (PART 1/2 in SHELXL) and apply geometric restraints (e.g., SIMU, DELU). For example, ethyl 3-(4-chlorophenyl)pyrrolo derivatives required 60:40 occupancy ratios for disordered methyl groups, refined to R1 < 0.06 .

Basic: What solvent systems stabilize this compound for crystallization?

Answer:

Use slow evaporation from ethanol or acetone/water (7:3 v/v). For 2-oxo-2H-chromene derivatives, ethanol yielded plate-like crystals suitable for SCXRD. Avoid DMSO due to high boiling point and potential solvate formation .

Advanced: How do substituents on the chromene ring affect photophysical properties?

Answer:

Perform UV-vis (λmax ~320 nm for π→π* transitions) and fluorescence spectroscopy (λem ~450 nm). Electron-withdrawing groups (e.g., -CF3) redshift λmax by ~15 nm. Compare with 7-(trifluoromethyl) derivatives, which showed enhanced quantum yields (Φ = 0.45 vs. 0.28 for unsubstituted analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.